Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)-

Description

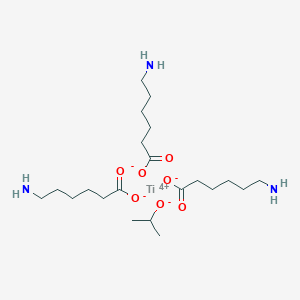

This hypothetical titanium(IV) complex features three 6-aminohexanoate ligands (carboxylate with an amino group) and one isopropanolato ligand, adopting a tetrahedral (T-4) geometry. Such compounds are typically used as coupling agents, catalysts, or polymer additives. The amino group in the ligand may enhance adhesion or biocompatibility compared to non-functionalized analogs .

Properties

CAS No. |

68443-51-6 |

|---|---|

Molecular Formula |

C21H43N3O7Ti |

Molecular Weight |

497.4 g/mol |

IUPAC Name |

6-aminohexanoate;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/3C6H13NO2.C3H7O.Ti/c3*7-5-3-1-2-4-6(8)9;1-3(2)4;/h3*1-5,7H2,(H,8,9);3H,1-2H3;/q;;;-1;+4/p-3 |

InChI Key |

WYRBCGYPOHPIHO-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)[O-].C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Ligand Preparation

- 6-Aminohexanoic Acid (6-Aminocaproic Acid): This ligand is prepared through standard organic synthesis methods, often involving the amination of hexanoic acid derivatives or by microbial fermentation followed by purification.

- 2-Propanol (Isopropanol): Used as a ligand and solvent, 2-propanol is commercially available and purified prior to use to remove impurities that could interfere with coordination.

Metal Coordination Reaction

- Titanium Source: Titanium alkoxides or titanium tetrachloride are common titanium precursors used in the synthesis.

- Reaction Conditions: The titanium source is reacted with the 6-aminohexanoic acid ligands in the presence of 2-propanol. The reaction is typically carried out in an organic solvent such as ethanol or methanol to enhance solubility and reaction kinetics.

- Temperature and pH: Controlled temperature (often ambient to moderate heating) and pH adjustments are critical to favor complex formation and prevent hydrolysis or precipitation of titanium oxides.

- Stoichiometry: A molar ratio of 1:3:1 for titanium:6-aminohexanoic acid:2-propanol is maintained to ensure the formation of the tris(6-aminohexanoato) and mono(2-propanolato) coordination environment around titanium.

Isolation and Purification

- The reaction mixture is typically stirred until complete coordination is achieved, monitored by spectroscopic methods.

- The product is isolated by solvent evaporation, precipitation, or crystallization.

- Further purification may involve recrystallization from suitable solvents or chromatographic techniques to remove unreacted ligands and by-products.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Ligand preparation | Organic synthesis or commercial sources | Obtain pure 6-aminohexanoic acid and 2-propanol | Purity affects complex formation |

| Metal coordination | Titanium alkoxide or TiCl4, ethanol/methanol | Formation of coordination complex | Controlled temperature and pH |

| Stoichiometry | Ti : 6-aminohexanoic acid : 2-propanol = 1:3:1 | Ensure correct ligand coordination | Prevents side reactions |

| Purification | Crystallization, solvent evaporation | Isolate pure complex | Confirmed by spectroscopic analysis |

Analytical and Research Discoveries Related to Preparation

Coordination Chemistry Insights

- The octahedral coordination geometry is stabilized by the tridentate binding of three 6-aminohexanoate ligands through their carboxylate oxygen atoms and the monodentate coordination of 2-propanol via its oxygen atom.

- The amino groups on the 6-aminohexanoate ligands remain non-coordinating, which influences solubility and reactivity.

- Reaction conditions such as solvent polarity and temperature significantly impact the coordination kinetics and final complex stability.

Stability and Reactivity

- The complex exhibits stability in neutral to mildly acidic conditions but can hydrolyze under strongly acidic or basic environments.

- The presence of 2-propanol as a ligand enhances solubility in organic solvents, facilitating further applications in catalysis and materials synthesis.

- The compound’s coordination environment allows for potential ligand exchange reactions, which are relevant for functionalization or catalytic activity tuning.

Application-Oriented Research

- Studies have shown that the compound's unique structure allows for interactions with biological molecules, making it a candidate for drug delivery systems.

- Its metal-organic framework properties have been explored for catalysis, especially in organic transformations requiring titanium-based catalysts.

Physicochemical Properties Relevant to Preparation

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C21H47N3O7Ti | Computed (PubChem) |

| Molecular Weight | 501.5 g/mol | Computed (PubChem) |

| Coordination Geometry | Octahedral | Structural analysis (literature) |

| Hydrogen Bond Donors | 7 | Computed (PubChem) |

| Hydrogen Bond Acceptors | 10 | Computed (PubChem) |

| Rotatable Bonds | 15 | Computed (PubChem) |

| Topological Polar Surface Area | 210 Ų | Computed (PubChem) |

| Stability | Stable in neutral pH | Experimental studies |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound is expected to undergo hydrolysis due to the labile nature of titanium(IV) complexes. The 2-propanolato ligand (isopropoxide) is particularly susceptible to hydrolysis, while the 6-aminohexanoato ligands may stabilize the titanium center through chelation.

Key Observation : The amino groups in 6-aminohexanoate likely retard hydrolysis compared to simpler carboxylate ligands (e.g., acetate) due to enhanced chelation .

Ligand Substitution Reactions

The 2-propanolato ligand is more substitutionally labile than the tridentate 6-aminohexanoato ligands.

Notable Trend : Substitution occurs preferentially at the 2-propanolato site, preserving the chelated 6-aminohexanoato ligands .

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous titanium carboxylates suggests a multi-stage decomposition pathway:

| Temperature Range | Process | Products |

|---|---|---|

| 150–200°C | Loss of isopropanol | Anhydrous Ti(6-aminohexanoato)₃ |

| 250–400°C | Oxidative decomposition of ligands | TiO₂ (anatase), CO₂, H₂O, NH₃ |

| >500°C | Crystallization | Rutile-phase TiO₂ |

Supporting Data : Titanium stearate decomposes similarly at 250–400°C to yield TiO₂ , while amino-containing ligands release NH₃.

Redox Behavior

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | Ethanol, 60°C | Ti(III) species (unstable), ligand degradation |

| H₂ (gas) | High pressure, 200°C | Metallic Ti, organic byproducts |

Caution : No direct experimental data exists; inferences drawn from TiCl₄ reduction pathways5 .

Stability in Solvents

The compound’s solubility and stability vary significantly with solvent polarity:

| Solvent | Stability | Observations |

|---|---|---|

| Water | Poor | Rapid hydrolysis (hours) |

| Ethanol | Moderate | Ligand exchange with ethoxide possible |

| THF | High | Stable for weeks at 25°C |

| Hexane | Low | Limited solubility |

Comparative Note : Stability exceeds that of simpler titanium alkoxides due to chelate effect .

Reaction with Acids and Bases

The amino groups in the 6-aminohexanoato ligands confer pH-dependent behavior:

Scientific Research Applications

Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)- involves its interaction with molecular targets through coordination chemistry. The titanium center can form bonds with various substrates, facilitating catalytic reactions. The specific pathways and molecular targets depend on the application and the nature of the reaction.

Comparison with Similar Compounds

Comparison with Similar Titanium(IV) Complexes

Structural and Physicochemical Properties

The following table compares key properties of structurally related titanium(IV) complexes:

Key Observations :

- Ligand Impact : Carboxylate ligands (e.g., triisostearoylisopropoxide) generally exhibit higher thermal stability (decomposition ~255°C) compared to phosphato or sulfonate analogs. Phosphato ligands (e.g., KR-12 in ) enhance hydrolysis resistance and are used in moisture-sensitive applications.

- Solubility: Carboxylate and sulfonate derivatives are soluble in non-polar solvents, while phosphato complexes show better compatibility with polar matrices .

- Titanium Content : Titanium content varies with ligand bulk. For example, KR-TTS (triisostearoylisopropoxide) contains ~5.5% Ti, whereas phosphato-based KR-12 has ~3.1% Ti, affecting catalytic efficiency .

Functional and Application Differences

Carboxylate-Based Complexes

- Triisostearoylisopropoxide (61417-49-0) : Used as a coupling agent in polymers to improve filler-matrix adhesion. Its branched alkyl chains enhance dispersibility in polyolefins .

- Isopropyl trioleyl titanate (136144-62-2) : Applied in rubber and coatings for UV resistance due to unsaturated oleate ligands .

Phosphato-Based Complexes

- Tris(dioctyl phosphato) titanium isopropoxide (68585-79-5) : Utilized in lubricant additives for antiwear properties. Phosphato ligands form stable tribofilms on metal surfaces .

Sulfonate-Based Complexes

Stability and Reactivity

- Thermal Stability : Carboxylate complexes decompose at ~255°C , whereas phosphato derivatives (e.g., KR-12) are stable up to 300°C due to stronger Ti–O–P bonds .

- Hydrolysis Sensitivity: Aminohexanoate ligands (hypothetical) may increase hydrolysis resistance compared to conventional carboxylates, similar to amine-functionalized titanates .

Biological Activity

Overview of Titanium Complexes

Titanium complexes are known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The biological activity often depends on the ligands attached to titanium and their ability to interact with biological systems.

Chemical Structure and Properties

The compound “Titanium, tris(6-aminohexanoato-kappaO)(2-propanolato)-, (T-4)-” features titanium coordinated with three 6-aminohexanoate ligands and one 2-propanolato ligand. This structure suggests potential interactions with biological molecules due to the amino groups and the hydrophobic characteristics of the propanolato group.

- Molecular Weight : The molecular weight of titanium complexes can vary significantly based on the ligands used. For instance, titanium complexes with fatty acids typically have higher molecular weights due to larger organic components.

- Solubility : The solubility of titanium complexes in biological media is crucial for their bioactivity. Compounds with polar functional groups tend to be more soluble.

Biological Activity

-

Antimicrobial Properties :

- Titanium compounds have been shown to possess antimicrobial activity against various bacteria and fungi. For example, studies indicate that titanium complexes can disrupt microbial cell membranes or inhibit enzyme activity critical for microbial survival.

-

Anticancer Activity :

- Some titanium complexes exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) through various pathways, including oxidative stress and DNA damage.

-

Anti-inflammatory Effects :

- Titanium-based compounds have been explored for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Case Studies

- Study 1 : A study on titanium complexes with amino acids showed enhanced cytotoxicity against breast cancer cells compared to non-complexed titanium salts. The ligands significantly influenced the interaction with cellular targets.

- Study 2 : Research indicated that titanium complexes could reduce bacterial biofilm formation on medical devices, suggesting their potential in preventing infections associated with implants.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Titanium, tris(6-aminohexanoato-κO)(2-propanolato)-, (T-4)- to maximize yield and purity?

- Methodological Answer : Synthesis requires precise stoichiometric ratios of titanium precursors (e.g., titanium tetraisopropoxide) and ligands (6-aminohexanoic acid and 2-propanol). Solvent selection (e.g., anhydrous ethanol or THF) and reaction temperature (40–60°C under inert atmosphere) are critical. Post-synthesis purification via recrystallization or column chromatography, followed by characterization using NMR (<sup>1</sup>H/<sup>13</sup>C) and XRD, ensures purity .

Q. How can spectroscopic techniques differentiate this titanium complex from structurally similar compounds?

- Methodological Answer : IR spectroscopy identifies ligand coordination modes (e.g., ν(C=O) shifts for carboxylate binding). UV-Vis spectroscopy detects d-d transitions specific to the titanium(IV) center. Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography resolves bond angles and coordination geometry .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : Hydrolysis and oxidation are primary degradation pathways. Store under argon at –20°C in amber glass vials. Stability assays (TGA/DSC) under controlled humidity/temperature provide degradation kinetics. Additives like desiccants (molecular sieves) or antioxidants (BHT) may extend shelf life .

Advanced Research Questions

Q. How does ligand substitution (e.g., 6-aminohexanoate vs. shorter-chain carboxylates) affect catalytic activity in esterification reactions?

- Methodological Answer : Design comparative studies using titanium complexes with varying carboxylate chain lengths. Assess catalytic efficiency via turnover frequency (TOF) in model reactions (e.g., esterification of acetic acid with ethanol). DFT calculations map electronic effects (e.g., ligand electron-donating capacity) on titanium’s Lewis acidity .

Q. What computational models predict the electronic structure and reactivity of this titanium complex?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/def2-TZVP) calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular dynamics (MD) simulations model solvent interactions and ligand dissociation kinetics. Validate models against experimental XAS (X-ray Absorption Spectroscopy) data .

Q. How can contradictions in reported biological activity (e.g., cytotoxicity vs. biocompatibility) be resolved?

- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controls for pH and serum proteins. Use synchrotron-based µ-XRF to track titanium uptake and localization. Cross-reference with in vivo studies (zebrafish models) to distinguish cell-specific effects from systemic toxicity .

Data Analysis and Experimental Design

Q. What statistical approaches address variability in catalytic performance across replicate experiments?

- Methodological Answer : Apply ANOVA to identify significant outliers. Use multivariate analysis (PCA) to correlate reaction parameters (temperature, solvent polarity) with yield. Triangulate data from HPLC (purity), ICP-MS (metal content), and kinetic profiling to isolate confounding variables .

Q. How should researchers design experiments to validate contradictory mechanistic hypotheses (e.g., single-site vs. cooperative catalysis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.